Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide
Overview
Description
Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide: is a chemical compound with the molecular formula C8H8N4O3S It is characterized by the presence of a benzoic acid moiety substituted with a nitro group at the 4-position and a 2-(aminothioxomethyl)hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide typically involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-aminobenzoic acid derivatives, while substitution reactions can lead to various hydrazide derivatives .
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the nitro and hydrazide groups contributes to its bioactivity .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydrazide group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
4-Nitrobenzoic acid: A simpler analog with only a nitro group at the 4-position.
Thiosemicarbazide derivatives: Compounds with similar hydrazide groups but different aromatic substitutions.
Uniqueness: Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide is unique due to the combination of its nitro and hydrazide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
[(4-nitrobenzoyl)amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c9-8(16)11-10-7(13)5-1-3-6(4-2-5)12(14)15/h1-4H,(H,10,13)(H3,9,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVUOQNUPMCZJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80232448 | |
Record name | Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
836-16-8 | |
Record name | Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC702 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-nitro-, 2-(aminothioxomethyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80232448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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